Introduction: The Significance of Stable Isotope Labeling
Introduction: The Significance of Stable Isotope Labeling
An In-Depth Technical Guide to the Chemical Properties and Applications of Glycolic Acid-1-¹³C Sodium Salt
In the landscape of metabolic research, stable isotope-labeled compounds are indispensable tools. Glycolic Acid-1-¹³C Sodium Salt (¹³C-Glycolate) is the sodium salt of glycolic acid where the carbon atom of the carboxyl group has been replaced with the heavy isotope, carbon-13. This isotopic substitution makes the molecule an ideal tracer for metabolic flux analysis (MFA) and other studies aimed at elucidating the intricate network of biochemical pathways.[1][2]
Unlike radioactive isotopes, stable isotopes like ¹³C are non-hazardous, allowing for safer handling and broader application in various experimental systems, from cell cultures to in vivo studies. The key advantage of using ¹³C-labeled substrates is the ability to track the metabolic fate of the labeled carbon atom through downstream metabolites using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] This guide delves into the essential chemical properties, analytical characterization, and practical applications of Glycolic Acid-1-¹³C Sodium Salt.
Physicochemical and Structural Properties
The introduction of a ¹³C isotope at the C1 position results in a nominal mass increase of 1 amu compared to the unlabeled counterpart. While this mass difference is the cornerstone of its utility as a tracer, it has a negligible effect on the compound's bulk physicochemical properties such as solubility, pKa, and reactivity. The primary identity and chemical behavior are dictated by the glycolate anion.
Molecular Structure
The structure consists of a glycolate anion and a sodium cation. The isotopic label is specifically at the carboxyl carbon.
Caption: Molecular structure of Glycolic Acid-1-¹³C Sodium Salt.
Core Properties
The following table summarizes the key physicochemical properties of Glycolic Acid-1-¹³C Sodium Salt. Data for the unlabeled analogue is provided for comparison where relevant.
| Property | Value | Source |
| IUPAC Name | Sodium 2-hydroxyacetate-1-¹³C | [4] |
| Molecular Formula | C(¹³C)H₃NaO₃ | [4][5] |
| Molecular Weight | 99.03 g/mol | [4][6] |
| Exact Mass | 99.001343 Da | [4] |
| CAS Number | 1706469-52-4 | [4][] |
| Appearance | White powdery solid | [8] |
| Solubility | Highly soluble in water; soluble in alcohols, ether, acetone. | [8] |
| pKa (of Glycolic Acid) | 3.83 | [8] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [4] |
Synthesis and Quality Control
Understanding the synthesis of ¹³C-Glycolate is crucial for appreciating its purity and potential trace impurities. While multiple synthetic routes exist for unlabeled glycolic acid, the synthesis of the labeled version requires a ¹³C-containing precursor.[9][10][11]
Conceptual Synthesis Workflow
A common and cost-effective method for producing glycolic acid involves the hydrolysis of chloroacetic acid with sodium hydroxide.[9] For the labeled version, a plausible route involves starting with a ¹³C-labeled precursor, such as Sodium Cyanide-¹³C, which can be reacted to form the corresponding labeled intermediate, followed by hydrolysis.
Caption: Conceptual workflow for synthesis and quality control.
Quality Control & Analytical Characterization
Rigorous analytical testing is paramount to validate the identity, purity, and isotopic enrichment of the final product. This self-validating system ensures that researchers can trust the tracer in their experiments.
NMR is the definitive method for confirming the precise location of the ¹³C label.
-
¹³C NMR: The spectrum of Glycolic Acid-1-¹³C Sodium Salt will show a significantly enhanced signal for the carboxyl carbon (C1) around 180 ppm, confirming the position of the label. The signal for the C2 carbon (at approx. 62 ppm) will appear with its natural abundance intensity.[12][13] The presence of the ¹³C atom at C1 may also introduce C-C coupling, which can be observed under specific experimental conditions.[3]
-
¹H NMR: The proton spectrum provides structural confirmation but does not directly observe the ¹³C label. The protons on C2 will appear as a singlet around 4.0 ppm.
Protocol: ¹³C NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of Glycolic Acid-1-¹³C Sodium Salt in 0.5-0.7 mL of Deuterium Oxide (D₂O).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (0-200 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio for the natural abundance C2 signal, which serves as an internal reference.
-
-
Data Analysis:
-
Confirm the chemical shift of the labeled C1 carbon.
-
Integrate the signals for C1 and C2. The ratio will be vastly different from a natural abundance sample, confirming the enrichment.
-
MS is used to confirm the molecular weight and, crucially, to quantify the isotopic enrichment. Electrospray Ionization (ESI) is a common technique for this molecule.
-
Expected Ions: In negative ion mode (ESI-), the primary ion observed will be the deprotonated molecule, [M-H]⁻. In positive ion mode (ESI+), the sodium adduct [M+Na]⁺ is often observed, especially given the salt form.[14][15]
-
Isotopic Enrichment Calculation: By comparing the ion intensity of the labeled mass peak (e.g., m/z 98.0 for [M-H]⁻ of the ¹³C-labeled species) to the intensity of the corresponding unlabeled mass peak (m/z 97.0), the isotopic enrichment can be precisely calculated.[16][17]
| Ion | Unlabeled (m/z) | ¹³C-Labeled (m/z) |
| [M-H]⁻ | 75.01 | 76.01 |
| [M(salt)-Na]⁻ | 97.02 | 98.02 |
| [M(salt)+Na]⁺ | 121.00 | 122.00 |
Protocol: LC-MS Analysis for Isotopic Enrichment
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the salt in a suitable solvent like water or methanol.
-
Chromatography (Optional but Recommended): Use a reverse-phase HPLC method to ensure purity before MS analysis. A simple mobile phase of water/acetonitrile with a small amount of formic acid (for ESI+) or ammonium acetate (for ESI-) is often effective.[18]
-
Mass Spectrometry:
-
Infuse the sample directly or inject it onto the LC column coupled to an ESI-MS system (e.g., Q-TOF or Orbitrap for high resolution).
-
Acquire full scan data in both positive and negative ion modes.
-
Target the expected m/z values for the labeled and unlabeled species.
-
-
Data Analysis:
-
Extract the ion chromatograms for the relevant m/z values.
-
Calculate the peak areas for the labeled (A_labeled) and unlabeled (A_unlabeled) isotopes.
-
Calculate Atom % Enrichment = [A_labeled / (A_labeled + A_unlabeled)] * 100.
-
Applications in Metabolic Research
The primary application of ¹³C-Glycolate is as a tracer to investigate pathways involving glycolate metabolism, such as the photorespiratory cycle in plants or the glyoxylate cycle in microorganisms.[19]
Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[2] When cells are supplied with Glycolic Acid-1-¹³C Sodium Salt, the ¹³C label is incorporated into downstream metabolites. By analyzing the mass isotopomer distribution (MID) of these metabolites, researchers can mathematically model and resolve the fluxes through connected pathways.[1][2]
Caption: Tracing ¹³C from glycolate into central metabolism.
This approach provides a dynamic view of cellular metabolism that is unattainable through static measurements of metabolite concentrations alone. It is critical for understanding cellular responses to genetic modifications, disease states, or drug treatments.[2][20]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the chemical integrity and shelf life of the compound.
-
Storage: Glycolic Acid-1-¹³C Sodium Salt should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.[21][22] Recommended storage temperature is typically room temperature, between 15–25°C (59–77°F).[22] Under these conditions, the compound is stable for extended periods (e.g., up to two years).[21]
-
Stability: The compound is generally stable but is sensitive to moisture. It is incompatible with strong oxidizing agents and strong acids, which will convert the salt back to free glycolic acid.[23]
-
Safety: While the ¹³C isotope is non-radioactive and poses no radiological hazard, the glycolate moiety itself can be an irritant, especially at high concentrations.[8] Standard laboratory safety precautions, including wearing gloves and eye protection, should be observed.[23][24] In case of contact, rinse the affected area with water.
Conclusion
Glycolic Acid-1-¹³C Sodium Salt is a highly specific and valuable tool for the modern life scientist. Its well-defined chemical properties, coupled with robust analytical methods for its validation, provide a trustworthy tracer for sophisticated metabolic investigations. By enabling precise tracking of carbon atoms through complex biochemical networks, it empowers researchers to uncover novel insights into cellular function, disease mechanisms, and potential therapeutic targets.
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